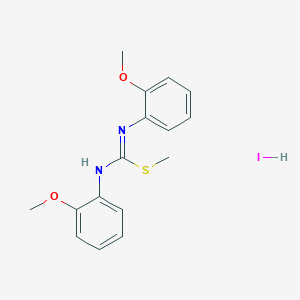
Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide (MMBC) is a synthetic compound that has gained attention due to its potential application in scientific research. MMBC is a member of the synthetic cannabinoid class and has been found to exhibit high affinity for the cannabinoid receptor CB2.
Mecanismo De Acción
Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide exerts its effects through the activation of the CB2 receptor. Activation of this receptor leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. Additionally, Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide has been found to induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins.
Biochemical and physiological effects:
Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide has been found to exhibit anti-inflammatory, immunomodulatory, and antitumor effects. Additionally, Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide has been found to exhibit analgesic effects, making it a potential candidate for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide in lab experiments is its high affinity for the CB2 receptor, which allows for selective targeting of immune cells. However, one limitation is the potential for off-target effects, as Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide has been found to exhibit activity at other receptors.
Direcciones Futuras
For Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide research include the investigation of its potential as a treatment for inflammatory and autoimmune diseases, as well as its potential as a cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide and its potential off-target effects.
Métodos De Síntesis
Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide is synthesized using a multi-step process that involves the reaction of 2-methoxybenzaldehyde with methylamine, followed by the reaction of the resulting imine with thiourea. The final step involves the reaction of the resulting carbamimidothioate with hydroiodide to yield Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide.
Aplicaciones Científicas De Investigación
Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide has been found to exhibit high affinity for the CB2 receptor, which is primarily expressed in immune cells. This makes Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide a potential candidate for the treatment of inflammatory and autoimmune diseases. Additionally, Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide has been found to exhibit antitumor activity, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S.HI/c1-19-14-10-6-4-8-12(14)17-16(21-3)18-13-9-5-7-11-15(13)20-2;/h4-11H,1-3H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJDBRQJAXNBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=NC2=CC=CC=C2OC)SC.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N,N'-bis(2-methoxyphenyl)(methylsulfanyl)methanimidamide hydroiodide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2899042.png)
![N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide](/img/structure/B2899044.png)
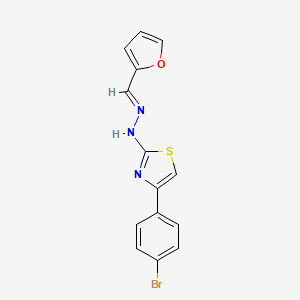
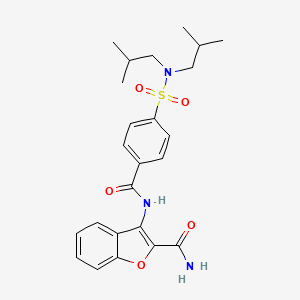
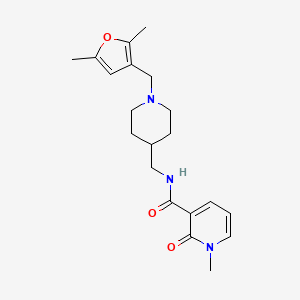
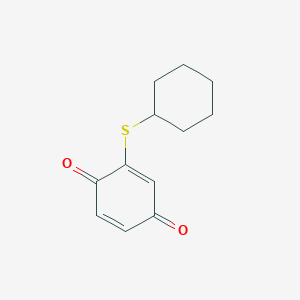
![4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2899051.png)
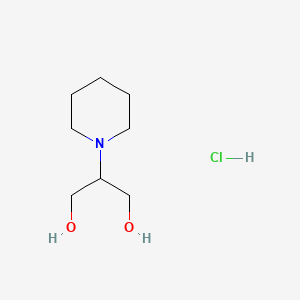
![2-(2-(4-(4-(tert-butyl)cyclohexyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2899053.png)
![2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2899055.png)
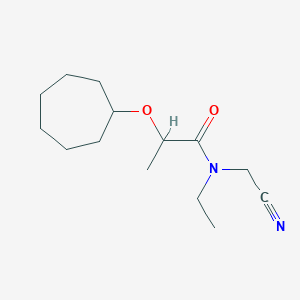
![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2899061.png)

![2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2899064.png)